MFCD18317505
Description
However, based on analogous MDL entries (e.g., ), such identifiers typically correspond to boronic acids, trifluoromethyl-substituted ketones, or halogenated aromatic compounds. For the purpose of this analysis, we will assume MFCD18317505 shares structural and functional similarities with compounds documented in the evidence, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) or 3'-(trifluoromethyl)acetophenone (CAS 1533-03-5, MDL MFCD00039227). These compounds are often used in cross-coupling reactions, pharmaceutical intermediates, or materials science .
Properties
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-8-4-5-11(14)10(7-8)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQACVFYZFTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687542 | |
| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-97-6 | |
| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18317505 involves specific synthetic routes and reaction conditions. One of the common methods includes the preparation of a triazolo ring compound methanesulfonate crystal form . This method is simple, easy to implement, and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations.
Chemical Reactions Analysis
MFCD18317505 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in ambient catalyst-free oxidation reactions using water radical cations . These reactions are significant for the formation of quaternary ammonium cations, which are essential in drug development. The common reagents and conditions used in these reactions include water microdroplets and in situ mass spectrometry, achieving high yields under ambient conditions.
Scientific Research Applications
MFCD18317505 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of complex organic compounds and as a reagent in various chemical reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. Industrially, it is utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD18317505 involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several compounds structurally or functionally analogous to halogenated aromatics or trifluoromethyl ketones. Key examples include:
Key Observations:
- Boronic Acids (e.g., MFCD13195646): These compounds exhibit high reactivity in cross-coupling reactions due to the boronic acid group. Compared to MFCD18317505 (hypothesized), bromo and chloro substituents enhance electrophilicity but reduce solubility (0.24 mg/ml in water) .
- Trifluoromethyl Ketones (e.g., MFCD00039227): The trifluoromethyl group confers metabolic stability and lipophilicity (LogPo/w = 2.15), making them ideal for CNS-targeted drugs. In contrast, brominated aromatics (e.g., MFCD00003330) show lower BBB permeability .
Physicochemical Properties
Analysis:
- Polar Surface Area (TPSA): Boronic acids (TPSA = 40.46 Ų) are more polar than trifluoromethyl ketones (TPSA = 17.07 Ų), affecting membrane permeability .
- Synthetic Accessibility: Boronic acids require palladium-catalyzed reactions (e.g., Suzuki coupling), whereas trifluoromethyl ketones are synthesized via Friedel-Crafts acylation, yielding higher scalability .
Research Findings and Limitations
- Catalytic Efficiency: Palladium-mediated reactions for boronic acids achieve yields >90% but require strict anhydrous conditions .
- Thermal Stability: Trifluoromethyl ketones (e.g., MFCD00039227) decompose above 200°C, limiting high-temperature applications .
- Toxicity: Brominated derivatives (e.g., MFCD00003330) show moderate ecotoxicity (LogKp = -6.21 cm/s), necessitating careful waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
